![molecular formula C16H13ClN2O2S B3037689 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide CAS No. 546062-75-3](/img/structure/B3037689.png)
3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide
Overview
Description
3-(2-Chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide, also known as CPMIT, is a synthetic compound belonging to the class of organic compounds known as isoxazoles. It is a heterocyclic compound containing a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. CPMIT has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has been used as a potential therapeutic agent for the treatment of certain diseases, including cancer and neurodegenerative disorders. In biochemical and physiological studies, 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has been used to study the effects of various compounds on biological systems, such as enzymes and proteins. In laboratory experiments, 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has been used to study the structure and function of various molecules, such as DNA and proteins.
Mechanism of Action
Mode of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess a wide range of biological activities .
Action Environment
It’s known that the environment can significantly impact the effectiveness of similar compounds .
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to modulate the activity of certain proteins. However, there are some limitations to using 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide in laboratory experiments. For example, 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has a short half-life and is not very stable in solution, which can limit its use in certain experiments. In addition, 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide has not been extensively studied in humans and its effects on humans are not yet fully understood.
Future Directions
For 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further studies are needed to better understand the advantages and limitations of using 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide in laboratory experiments. Finally, further studies are needed to evaluate the safety and efficacy of 3-(2-chlorophenyl)-5-methyl-N-(thien-2-ylmethyl)isoxazole-4-carboxamide in humans.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-14(16(20)18-9-11-5-4-8-22-11)15(19-21-10)12-6-2-3-7-13(12)17/h2-8H,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCZDAKJINNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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